![molecular formula C17H19N3O3S B053664 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- CAS No. 117976-94-0](/img/structure/B53664.png)
1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-, often involves condensation reactions and cycloadditions. For instance, Hranjec et al. (2008) described the synthesis of substituted 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives through condensation reactions, showcasing a foundational approach that might be relevant to synthesizing our compound of interest (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).
Molecular Structure Analysis
The structure of benzimidazole derivatives, including the one of interest, is characterized by its planarity and the presence of hydrogen bonds that influence its physical and chemical properties. Selvanayagam et al. (2010) studied the molecular structure of a benzimidazole derivative, noting the importance of the planar structure and intramolecular hydrogen bonding (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).
Chemical Reactions and Properties
Benzimidazole compounds participate in various chemical reactions, including cyclization and halogenation. The reactivity of these compounds often depends on their specific substitutions and structural configuration. Yan et al. (2009) presented a novel multicomponent reaction for synthesizing pyrido[1,2-a]benzimidazole derivatives, illustrating the versatility and reactivity of the benzimidazole core (Yan, Wang, Song, & Sun, 2009).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in various environments. The synthesis and structural elucidation of these compounds, as shown by Selvanayagam et al. (2010), provide insights into their physical characteristics and potential applications (Selvanayagam et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming derivatives, are fundamental aspects of benzimidazole compounds. The research by Yan et al. (2009) on the synthesis of pyrido[1,2-a]benzimidazole derivatives showcases the chemical versatility and potential for modification of the benzimidazole scaffold (Yan et al., 2009).
Scientific Research Applications
Synthesis and Structural Analysis
Dabigatran Etexilate Tetrahydrate - A study on the title compound provides detailed crystallographic data, highlighting the angles formed between benzene and pyridine rings and benzimidazole, which may inform the synthesis and structural analysis of related compounds (Hong-qiang Liu et al., 2012).
Synthesis of Dabigatran Etexilate - Describes the synthesis process for Dabigatran Etexilate, providing insights into the chemical reactions and conditions that could be applicable to the synthesis of similar compounds (Cheng Huansheng, 2013).
Co-crystallization and Chemical Interactions
Co-crystallization of a Benzimidazole Derivative with Carboxylic Acids - The study demonstrates how co-crystallization with carboxylic acids can alter the conformation and thermal stability of benzimidazole derivatives, which could have implications for the design of new materials or pharmaceuticals (Lihai Zhai et al., 2017).
Novel Derivatives and Biological Activity
Synthesis, Characterization of Benzimidazole Derivatives - This research outlines the synthesis and characterization of benzimidazole derivatives, showcasing their potential applications in medicinal chemistry and material science (K. Prasad et al., 2018).
Potential Anticancer Activity of Benzimidazole-based Mono/Dinuclear Zn(II) Complexes - Describes the synthesis of Zn(II) complexes with benzimidazole derivatives and their anticancer activity against human carcinoma cells, suggesting potential therapeutic applications (Jin’an Zhao et al., 2015).
Chemical Properties and Reactions
Nucleophilic Substitution in Quaternary Salts - Examines the reactivity of N,N′-linked biazoles in nucleophilic substitution reactions, which could provide insights into the reactivity and potential functionalization of similar compounds (M. Castellanos et al., 1985).
properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-ylsulfinylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-15(18-8-7-16(12)23-10-4-9-21)11-24(22)17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCUJTXRBUDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432674 | |
| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |
CAS RN |
117976-94-0 | |
| Record name | Desmethyl rabeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL RABEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58UIQ1OYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)

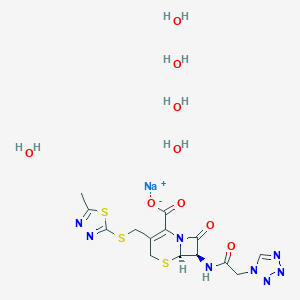



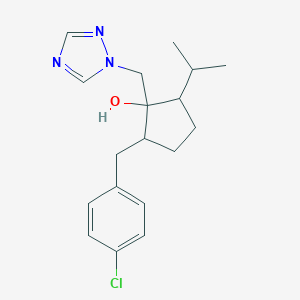

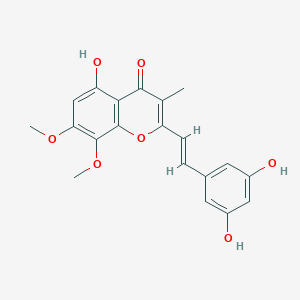

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)
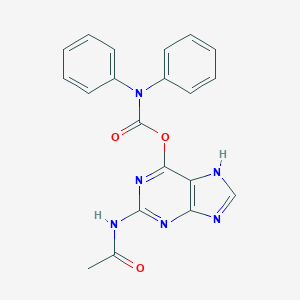
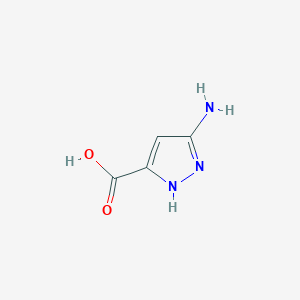
![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)